A Comprehensive Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a substituted pyrimidine of significant interest in medicinal chemistry. We will explore its chemical structure, a plausible synthetic pathway with detailed protocols, physicochemical properties, and its potential role as a building block in the development of novel therapeutics, particularly kinase inhibitors.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, pyrimidine derivatives have emerged as a "privileged scaffold" in the design of protein kinase inhibitors, a critical class of drugs in oncology.[1][4][5] The ability of the pyrimidine core to mimic the adenine ring of ATP allows these molecules to effectively compete for the kinase active site, thereby modulating cellular signaling pathways implicated in cancer progression.[4][6]
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (a compound with the molecular formula C₇H₇ClN₂O₃) represents a key intermediate for the synthesis of highly functionalized pyrimidine derivatives.[7] The presence of a reactive chlorine atom at the 6-position, a methoxy group at the 5-position, and a methyl carboxylate at the 4-position provides multiple points for further chemical elaboration, making it a valuable tool for constructing libraries of potential drug candidates.
Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Proposed Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Proposed synthetic workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-dichloro-5-methoxypyrimidine
This step is adapted from a patented procedure for the synthesis of similar dichloropyrimidines.[3][8]
-
Materials:
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4,6-dihydroxy-5-methoxypyrimidine sodium salt
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Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,6-dihydroxy-5-methoxypyrimidine sodium salt in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-methoxypyrimidine.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on a pyrimidine ring to chlorine atoms.
-
The use of the sodium salt of the starting material can enhance its reactivity.
-
The workup procedure with ice and subsequent neutralization is crucial for quenching the excess POCl₃ and neutralizing the acidic byproducts.
Step 2: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
This step involves a directed ortho-metalation followed by carboxylation and esterification.
-
Materials:
-
4,6-dichloro-5-methoxypyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,6-dichloro-5-methoxypyrimidine in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Quench the reaction by carefully adding crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, add a saturated ammonium chloride solution to quench any remaining n-BuLi.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-5-methoxypyrimidine-4-carboxylic acid.
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To the crude carboxylic acid, add an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at 70 °C for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting acyl chloride, add anhydrous methanol and stir at room temperature for 4 hours.
-
Remove the excess methanol under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.
-
Causality Behind Experimental Choices:
-
The methoxy group at the 5-position can direct the deprotonation by n-BuLi to the adjacent 4-position.
-
Carboxylation with dry ice is a standard method for introducing a carboxylic acid group.
-
The two-step esterification via the acyl chloride is a reliable method for converting the carboxylic acid to the methyl ester.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, the following properties are a combination of data from PubChem and predicted values.[7]
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem[7] |
| Molecular Weight | 202.60 g/mol | PubChem[7] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in DMSO, methanol, and other polar organic solvents | - |
| CAS Number | Not available for this specific isomer | - |
| SMILES | COC1=C(N=CN=C1Cl)C(=O)OC | PubChem[7] |
| InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | PubChem[7] |
| Predicted XLogP3 | 1.3 | PubChem[7] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted for CDCl₃, 400 MHz)
-
δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H)
-
δ ~4.0-4.2 ppm (s, 3H, OCH₃ at C5)
-
δ ~3.9-4.1 ppm (s, 3H, COOCH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted for CDCl₃, 100 MHz)
-
δ ~165-168 ppm (C=O, ester)
-
δ ~160-163 ppm (C6-Cl)
-
δ ~158-160 ppm (C2)
-
δ ~140-145 ppm (C5-O)
-
δ ~115-120 ppm (C4-COO)
-
δ ~60-63 ppm (OCH₃ at C5)
-
δ ~53-55 ppm (COOCH₃)
IR (Infrared) Spectroscopy:
-
~3100-3000 cm⁻¹ (C-H aromatic stretch)
-
~2950-2850 cm⁻¹ (C-H aliphatic stretch)
-
~1730-1715 cm⁻¹ (C=O ester stretch)
-
~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches)
-
~1250-1000 cm⁻¹ (C-O stretch)
-
~800-600 cm⁻¹ (C-Cl stretch)
MS (Mass Spectrometry):
-
Expected [M]⁺ at m/z 202 and [M+2]⁺ at m/z 204 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Fragmentation would likely involve the loss of the methoxy and methyl carboxylate groups.
Applications in Drug Discovery and Development
The structural features of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate make it a highly attractive scaffold for the synthesis of potential therapeutic agents, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore for kinase inhibitors.[4][5]
The reactive chlorine at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols. This is a common strategy for building diversity in drug discovery campaigns. The reactivity of the chloro-substituent on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, making the C6 position of this molecule particularly amenable to modification.[9]
Potential as a Kinase Inhibitor Intermediate
The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, and a side chain that extends into the hydrophobic pocket. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can serve as the core, with the C6 position being the point of attachment for various side chains. The methoxy group at the C5 position can influence the electronic properties of the ring and may also provide steric hindrance that can be exploited for selective binding. The methyl carboxylate at the C4 position can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity.
Caption: Logical workflow for the use of the title compound in generating a library of potential kinase inhibitors.
Conclusion
Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established pyrimidine chemistry. The strategic placement of its functional groups offers multiple avenues for the creation of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in their drug discovery and development endeavors.
References
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- El-Sayed, M. A. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry, 63(1), 201-224.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023).
- Shaikh, A., Khan, S., & Chouthaiwale, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Scientific & Advanced Technology, 4(4).
- Unciti-Broceta, A., Hari, D. P., & Sánchez-Martínez, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765-1785.
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